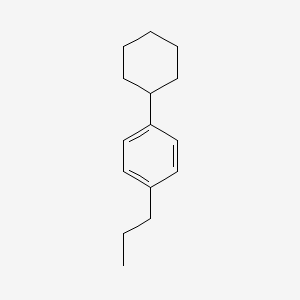

4-N-Propyl cyclohexyl benzene

Description

Overview of Arylcyclohexane Derivatives in Chemical Science

Arylcyclohexane derivatives represent a significant class of organic compounds characterized by a cyclohexane (B81311) ring attached to an aromatic (aryl) group. This structural motif is of considerable interest in various fields of chemical science due to the unique combination of the flexible, three-dimensional cyclohexane moiety and the rigid, planar aromatic ring. This arrangement imparts specific physical and chemical properties that make them valuable in materials science and medicinal chemistry.

In materials science, arylcyclohexanes are fundamental components in the formulation of liquid crystals. The rigid core provided by the arylcyclohexyl structure, often with specific substituents, allows for the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. uh.edu These mesogenic properties are crucial for applications in liquid crystal displays (LCDs). The specific stereochemistry of the cyclohexane ring, particularly the preference for the trans-configuration to minimize steric strain, influences the packing and, consequently, the liquid crystalline properties of these molecules. vulcanchem.com

From a medicinal chemistry perspective, the arylcyclohexane scaffold is found in various biologically active compounds. It can serve as a key structural element in the design of new therapeutic agents. For instance, derivatives of arylcyclohexane have been investigated for their potential in treating autoimmune and inflammatory diseases, with some compounds showing the ability to modulate macrophage polarization. nih.gov Furthermore, the lipophilicity and conformational flexibility of the cyclohexane ring can be tailored to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The functionalization of the arylcyclohexane core, particularly at the benzylic and other positions of the cyclohexane ring, is an active area of research for creating novel molecular architectures with specific biological targets. acs.org

Historical Development and Significance of the 4-N-Propyl Cyclohexyl Benzene (B151609) Structural Motif

The study of liquid crystals dates back to 1888 with the observations of Austrian botanist Friedrich Reinitzer on cholesteryl benzoate. wikipedia.orgxiengineering.com He noted that this compound had two distinct melting points, with a cloudy liquid phase appearing between the solid and clear liquid states. xiengineering.commanchester.ac.uk This discovery of a new phase of matter, termed the liquid crystal phase, laid the groundwork for future research in this area. wikipedia.orgxiengineering.com The term "liquid crystal" itself was coined by German physicist Otto Lehmann. xiengineering.commanchester.ac.uk

The development of practical applications for liquid crystals, particularly in displays, spurred the synthesis and investigation of a wide variety of molecular structures capable of forming liquid crystalline phases. The 4-n-propylcyclohexyl benzene motif, and related arylcyclohexane structures, emerged as a key component in this field. The significance of this structural motif lies in its ability to contribute to the formation of stable nematic liquid crystal phases over a broad temperature range. The combination of the flexible alkyl chain (propyl group), the semi-rigid cyclohexane ring, and the rigid benzene ring provides the necessary balance of molecular shape and intermolecular interactions for liquid crystallinity.

Early research focused on establishing structure-property relationships, understanding how variations in the alkyl chain length and the nature of the aromatic core influence the mesophase behavior. The synthesis of compounds like 4-n-propylcyclohexyl benzene and its derivatives was crucial for the development of the first commercially viable liquid crystal displays in the 1960s. unisystem.com These materials offered the low viscosity and positive dielectric anisotropy required for the twisted nematic (TN) effect, which was the basis for early LCD technology. The trans-isomer of these compounds is particularly important as its linear shape is conducive to forming the ordered structures required for liquid crystal phases. researchgate.net

Current Research Landscape and Emerging Trends Pertaining to the Compound Class

The research landscape for arylcyclohexane derivatives, including 4-n-propylcyclohexyl benzene, continues to be active and is expanding into new areas beyond traditional liquid crystal applications. Current trends indicate a growing interest in their use as advanced materials, in medicinal chemistry, and as probes for fundamental chemical studies.

In materials science, while the demand for conventional liquid crystals for displays remains, research is also exploring novel applications. This includes the development of advanced materials such as polymers and coatings where the arylcyclohexane moiety can impart desirable properties like thermal stability and specific optical characteristics. There is also ongoing research into the synthesis of new liquid crystal materials with enhanced properties, such as faster switching times and wider viewing angles, which often involves the fine-tuning of the arylcyclohexane core and its substituents.

A significant emerging trend is the exploration of arylcyclohexane derivatives in drug discovery and development. The structural similarity of some arylcyclohexanes to natural products like cannabinoids has prompted investigations into their potential as anti-inflammatory and immunomodulatory agents. nih.gov Researchers are synthesizing and screening libraries of these compounds to identify new therapeutic leads. nih.gov The focus is often on understanding how modifications to the arylcyclohexane scaffold affect biological activity and target specificity. scirp.org

Furthermore, arylcyclohexanes serve as important model systems for studying fundamental aspects of chemical reactivity and stereochemistry. The selective functionalization of the C-H bonds in the cyclohexane ring is a topic of intense research, with the development of new catalytic methods to achieve high site- and enantioselectivity. acs.org These studies not only provide new synthetic routes to valuable compounds but also deepen our understanding of reaction mechanisms.

Research Objectives and Scope of the Study on 4-N-Propyl Cyclohexyl Benzene

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound 4-n-propylcyclohexyl benzene. The scope of this study is strictly limited to the chemical and physical properties, synthesis, and established applications of this specific molecule.

The study will be structured to present detailed research findings on 4-n-propylcyclohexyl benzene, including its molecular structure and key physicochemical properties. This will be supported by data tables for clarity and ease of reference. The article will also delve into the common synthetic methodologies employed for its preparation.

Crucially, this study will not include any information regarding dosage or administration, nor will it discuss safety or adverse effect profiles. The focus will remain solely on the chemical and material science aspects of 4-n-propylcyclohexyl benzene.

Chemical and Physical Properties of 4-n-Propylcyclohexyl Benzene

| Property | Value |

| IUPAC Name | 1-cyclohexyl-4-propylbenzene |

| CAS Number | 22800-88-0 |

| Molecular Formula | C15H22 |

| Molecular Weight | 202.33 g/mol |

| Boiling Point | ~290°C at 760 mmHg |

| Density | ~0.9 g/cm³ |

| LogP (Octanol-Water) | 5.2 |

| Solubility | Insoluble in water; soluble in organic solvents |

Data sourced from multiple chemical databases. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

22800-88-0 |

|---|---|

Molecular Formula |

C15H22 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

1-cyclohexyl-4-propylbenzene |

InChI |

InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h9-12,14H,2-8H2,1H3 |

InChI Key |

AEWHUPMFQAHCQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 N Propyl Cyclohexyl Benzene

Traditional Synthetic Routes to Arylcyclohexyl Systems

Traditional methods for creating the aryl-cyclohexyl bond, a key feature of 4-n-propylcyclohexylbenzene, have been well-established in organic chemistry. These routes often involve multi-step processes and have been foundational in the synthesis of this class of compounds.

Friedel-Crafts Alkylation Approaches for Aryl-Cyclohexyl Coupling

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. wikipedia.org In the context of synthesizing arylcyclohexyl systems, this reaction involves the alkylation of an aromatic ring with a cyclohexyl-containing electrophile, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org

One documented route for a related compound involves the Friedel-Crafts alkylation of benzene (B151609) with 4-propylcyclohexyl chloride using AlCl₃ as a catalyst. This reaction proceeds through a carbocation intermediate and can achieve yields of approximately 75% under anhydrous conditions at temperatures between 50–60°C. vulcanchem.com However, a significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, where multiple alkyl groups are added to the aromatic ring, due to the activating nature of the newly introduced alkyl substituent. organic-chemistry.org

| Reactants | Catalyst | Conditions | Yield | Reference |

| Benzene, 4-propylcyclohexyl chloride | AlCl₃ | Anhydrous, 50–60°C | ~75% | vulcanchem.com |

Catalytic Hydrogenation Strategies for Cyclohexyl Ring Formation

Catalytic hydrogenation is a crucial technique for converting an aromatic ring into a cyclohexyl ring. This approach is particularly useful when starting from a biphenyl (B1667301) derivative. The selective hydrogenation of one of the aromatic rings in a biphenyl system can lead to the desired arylcyclohexyl structure.

For instance, the selective hydrogenation of biphenyl to cyclohexylbenzene (B7769038) has been extensively studied. mdpi.comresearchgate.net Nickel-based catalysts have shown high efficiency in this transformation. mdpi.comresearchgate.net One study reported that a 20% Ni/SiO₂ catalyst achieved a 99.6% conversion of biphenyl with a 99.3% yield of cyclohexylbenzene at 200°C and 2 MPa of hydrogen pressure. mdpi.com Another approach utilized a skeletal Ni catalyst, which resulted in 100% conversion and 99.4% selectivity for cyclohexylbenzene. researchgate.net These methods highlight the potential for high-yield synthesis of the core cyclohexylbenzene structure, which can then be further functionalized to produce 4-n-propylcyclohexylbenzene. A patented industrial method for a similar compound involves the hydrogenation of p-hydroxypropiophenone to form a cyclohexanol (B46403) intermediate, followed by dehydration and further low-pressure hydrogenation to saturate the cyclohexene (B86901) ring. vulcanchem.com

| Catalyst | Substrate | Product | Conversion | Selectivity/Yield | Reference |

| 20% Ni/SiO₂ | Biphenyl | Cyclohexylbenzene | 99.6% | 99.3% Yield | mdpi.com |

| Skeletal Ni | Biphenyl | Cyclohexylbenzene | 100% | 99.4% Selectivity | researchgate.net |

| Raney Nickel | p-Hydroxypropiophenone | 4-propylcyclohexanol | - | - |

Grignard and Organolithium Reagent Mediated Syntheses

Organometallic reagents, such as Grignard and organolithium compounds, are powerful tools for forming carbon-carbon bonds. orgosolver.commasterorganicchemistry.com These reagents are highly reactive and can act as potent nucleophiles. libretexts.orglibretexts.org Their preparation typically involves the reaction of an alkyl or aryl halide with magnesium or lithium metal, respectively. orgosolver.commasterorganicchemistry.com

In the synthesis of arylcyclohexyl systems, a Grignard reagent derived from a cyclohexyl halide could theoretically be coupled with an appropriate aryl electrophile. Conversely, an aryl Grignard or organolithium reagent could react with a cyclohexyl electrophile. For example, the reaction of an arylmagnesium halide with a primary alkyl iodide can be catalyzed by copper cyanide-lithium chloride (CuCN·2LiCl) to form the coupled product. organic-chemistry.org While specific examples for the direct synthesis of 4-n-propylcyclohexylbenzene using this method are not prevalent in the provided search results, the general reactivity patterns of these organometallic reagents suggest their applicability. orgosolver.comchemistrysteps.com It is important to note that these reagents are highly sensitive to air and moisture, requiring anhydrous reaction conditions. masterorganicchemistry.comlibretexts.org

Advanced and Green Chemistry Approaches for 4-N-Propyl Cyclohexyl Benzene Synthesis

In recent years, there has been a shift towards developing more efficient and environmentally friendly synthetic methods. These advanced approaches often offer higher yields, greater selectivity, and milder reaction conditions compared to traditional routes.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Negishi, Heck) for Benzene-Cyclohexyl Linkage

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura, Negishi, and Heck reactions are prominent examples that offer versatile ways to connect benzene and cyclohexane (B81311) fragments.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgmasterorganicchemistry.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, a patented method for a similar compound utilizes a Suzuki-Miyaura coupling as a key step. vulcanchem.com The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

The Negishi coupling utilizes an organozinc reagent in place of an organoboron compound. wikipedia.orgorganic-chemistry.org This reaction is also typically catalyzed by palladium or nickel and is valued for its ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.orgorganic-chemistry.org The higher reactivity of organozinc reagents can be advantageous in certain synthetic scenarios. wikipedia.org

The Heck reaction , while primarily used for forming carbon-carbon bonds between an unsaturated halide and an alkene, represents another facet of palladium-catalyzed cross-coupling chemistry that has broad applications in organic synthesis.

| Coupling Reaction | Key Reagents | Catalyst | Key Features | References |

| Suzuki-Miyaura | Organoboron compound, Organohalide | Palladium complex | Mild conditions, functional group tolerance | libretexts.orgnih.govrsc.org |

| Negishi | Organozinc compound, Organohalide | Palladium or Nickel complex | High reactivity, couples sp³, sp², and sp carbons | wikipedia.orgorganic-chemistry.org |

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijnrd.orgnih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours or even days to just minutes. ijnrd.orgrsc.org This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. ijnrd.org

This technology has been successfully applied to a wide range of organic transformations, including the synthesis of N-heterocycles and various coupling reactions. rsc.orgmdpi.com For example, Suzuki-Miyaura coupling reactions have been effectively carried out under microwave conditions, often leading to higher yields in shorter time frames. researchgate.net A study on the synthesis of N'-benzylidene-2-propylquinoline-4-carbohydrazide demonstrated that microwave-assisted condensation of the hydrazide with various aldehydes could be achieved in just 1-3 minutes with high yields. arabjchem.org The application of microwave technology to the synthesis of 4-n-propylcyclohexylbenzene could significantly improve the efficiency of the synthetic routes discussed above, particularly for the coupling and condensation steps. mdpi.comarabjchem.org

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement | Reference |

| Fluorescein Synthesis | 10 hours | 35 minutes | - | ijnrd.org |

| Thiosemicarbazone Synthesis | 480 minutes | 3 minutes (solvent-free) | Satisfactory yields | mdpi.com |

| N'-benzylidene-2-propylquinoline-4-carbohydrazide Synthesis | - | 1-3 minutes | High yields (up to 93%) | arabjchem.org |

Flow Chemistry Applications in the Preparation of this compound

The application of continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in addressing the challenges associated with traditional batch processing. americanpharmaceuticalreview.comsioc-journal.cn Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.orgillinois.edu This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, scalability, and product consistency. illinois.edu

For the synthesis of this compound, which can involve energetic reactions like Friedel-Crafts alkylation, the high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat transfer. americanpharmaceuticalreview.comillinois.edu This mitigates the risk of thermal runaways, a significant concern in large-scale batch reactions of exothermic processes like nitration or alkylation. americanpharmaceuticalreview.comvapourtec.com Furthermore, by operating the system under elevated pressure, solvents can be heated beyond their normal boiling points, enabling higher reaction temperatures that can accelerate reaction rates and improve throughput. illinois.edu

The transition from batch to flow processes for this compound can also streamline production. Scale-up is simplified, as production capacity is increased by running the system for longer periods rather than by redesigning and building larger, more complex reactors. americanpharmaceuticalreview.com This approach also facilitates easier automation and integration of in-line purification and analysis steps, potentially reducing manual handling and the generation of solvent waste. americanpharmaceuticalreview.comvapourtec.com

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited, risk of hotspots | Excellent, high surface-to-volume ratio illinois.edu |

| Safety | Higher risk for exothermic reactions | Enhanced safety, smaller reaction volumes americanpharmaceuticalreview.com |

| Scalability | Requires reactor redesign | Achieved by extending run time americanpharmaceuticalreview.com |

| Parameter Control | Less precise | Precise control of T, P, stoichiometry illinois.edu |

| Reproducibility | Can be variable | High illinois.edu |

| Automation | Complex to integrate | Easier to automate vapourtec.com |

Solvent-Free and Solid-Phase Synthetic Strategies

In line with the principles of green chemistry, solvent-free and solid-phase synthesis represent advanced strategies that could be applied to the preparation of this compound to minimize environmental impact. researchgate.net

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions eliminate the need for volatile and often toxic organic solvents, which are a major source of industrial chemical waste. researchgate.net These reactions are often carried out by grinding solid reactants together, sometimes with the aid of a catalyst, a technique known as mechanochemistry. researchgate.net For the synthesis of this compound via a Friedel-Crafts pathway, one could envision grinding benzene (adsorbed on a solid support like silica) with 4-propylcyclohexyl chloride and a solid Lewis acid catalyst. This approach can lead to higher efficiency and reduced work-up procedures. researchgate.net Microwave irradiation is another solvent-free technique that can accelerate reaction rates by directly heating the reactants. researchgate.net

Solid-Phase Synthesis: Solid-phase synthesis (SPS) involves attaching a substrate to an insoluble polymer support (resin) and carrying out a sequence of reactions. csic.es After the synthesis is complete, the desired product is cleaved from the support. csic.es While extensively used in peptide synthesis, its principles are applicable to the synthesis of small organic molecules. nih.govunibo.it

A potential solid-phase route to this compound could involve:

Attaching a suitable precursor, such as a functionalized benzene ring, to a solid support resin.

Performing a coupling reaction (e.g., Suzuki-Miyaura coupling) with a 4-propylcyclohexylboronic acid derivative in solution.

Washing the resin to remove excess reagents and byproducts.

Cleaving the final this compound product from the solid support.

This method simplifies purification, as filtration and washing of the solid support replace complex chromatographic or extraction steps. csic.es A photolabile linker could be employed, allowing the final product to be released from the support under UV irradiation. rsc.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic investigation of various parameters, including catalyst choice, temperature, pressure, and reactant stoichiometry. nih.gov

Catalyst Screening and Ligand Design for Enhanced Selectivity

The choice of catalyst is paramount in the synthesis of this compound. For traditional routes like Friedel-Crafts alkylation, catalyst screening involves evaluating various Lewis acids.

Catalyst Screening:

Friedel-Crafts Route: A classical synthesis involves the Friedel-Crafts alkylation of benzene using 4-propylcyclohexyl chloride. vulcanchem.com The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is crucial for generating the carbocation intermediate. Screening different Lewis acids and their concentrations is necessary to optimize yield and minimize common side reactions such as polyalkylation or rearrangement.

Hydrogenation Route: If the synthesis proceeds via hydrogenation of an unsaturated precursor (e.g., 4-propylbiphenyl), screening catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Ruthenium dioxide (RuO₂) is essential. The activity and selectivity of these catalysts can vary significantly based on the substrate and reaction conditions.

Cross-Coupling Routes: Modern methods like Suzuki-Miyaura coupling would require screening palladium catalysts. vulcanchem.com High-throughput screening platforms can rapidly evaluate a wide array of catalysts and ligands to identify the optimal combination for a specific transformation. sigmaaldrich.comacdlabs.com

Ligand Design: For transition metal-catalyzed reactions, such as a potential Suzuki coupling to form the C-C bond between the rings, the ligand bound to the metal center plays a critical role in determining the catalyst's activity and selectivity. wiley.com While less relevant for classical Friedel-Crafts reactions, ligand design is central to modern catalysis. chemrxiv.org For a palladium-catalyzed cross-coupling, a library of phosphine (B1218219) ligands would be screened. sigmaaldrich.com The steric and electronic properties of the ligand can be fine-tuned to promote the desired reaction pathway and suppress side reactions, leading to higher yields and purity. chemrxiv.org

Temperature, Pressure, and Stoichiometry Parameter Optimization

Fine-tuning physical reaction parameters is a key aspect of process optimization. nih.gov

Temperature: Reaction temperature directly influences reaction rate and selectivity. For the Friedel-Crafts alkylation, temperatures are typically maintained in the range of 40–60°C to ensure a reasonable reaction rate without promoting excessive side reactions. vulcanchem.com For catalytic hydrogenation, temperatures can range from 80°C to 150°C depending on the catalyst and substrate.

Pressure: Pressure is a critical parameter primarily in gas-phase reactions like hydrogenation. Hydrogen pressure can range from atmospheric (1-3 atm) for some reductions to high pressure (5-10 atm or more) to achieve complete saturation of aromatic rings. vulcanchem.com

Stoichiometry: The molar ratio of reactants must be carefully optimized. In the Friedel-Crafts alkylation of benzene, a slight excess of benzene is often used to favor mono-alkylation. One optimized protocol suggests a 1:1.2 molar ratio of the limiting reagent to benzene to minimize dimerization byproducts.

Table 2: Key Parameter Optimization for Synthetic Routes to this compound

| Synthetic Route | Parameter | Typical Range / Condition | Purpose of Optimization | Source |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Catalyst | AlCl₃, FeCl₃ | Maximize carbocation formation | |

| Temperature | 40 - 60°C | Balance reaction rate and side reactions | vulcanchem.com | |

| Stoichiometry | 1.2:1 (Benzene:Alkyl Halide) | Minimize dimerization/polyalkylation | ||

| Solvent | Nitromethane (optional) | Enhance carbocation stability | ||

| Catalytic Hydrogenation | Catalyst | Pd/C, Raney Ni, RuO₂ | Achieve efficient saturation | |

| Temperature | 80 - 150°C | Increase reaction rate | ||

| H₂ Pressure | 1 - 10 atm | Ensure complete reduction |

In Situ Monitoring Techniques for Reaction Progress

Real-time monitoring of chemical reactions provides crucial data for understanding reaction kinetics, identifying intermediates, and determining reaction endpoints precisely. spectroscopyonline.com This information is invaluable for optimizing reaction conditions and ensuring process safety and consistency.

For the synthesis of this compound, spectroscopic techniques are well-suited for in situ monitoring. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. spectroscopyonline.com An ATR probe can be inserted directly into the reaction vessel (in either batch or flow setups) to continuously collect infrared spectra.

By tracking the characteristic vibrational frequencies of reactants and products, one can monitor the progress of the reaction in real time:

Disappearance of Reactants: For a Friedel-Crafts reaction, the consumption of the alkylating agent could be followed.

Formation of Product: The appearance of specific peaks corresponding to the C-H bonds of the propyl group or the substituted benzene ring of the this compound product would indicate its formation.

Detection of Intermediates: Transient or unstable intermediates, which might be missed by offline sampling, can sometimes be detected, providing deeper mechanistic insight. spectroscopyonline.com

This continuous data stream allows chemists to determine the exact point at which the reaction is complete, preventing the formation of degradation products from unnecessarily long reaction times and ensuring that the reaction is not prematurely quenched. spectroscopyonline.com

Chiral Synthesis and Enantioselective Approaches for Substituted Analogues (if applicable to future derivatives)

While this compound itself is an achiral molecule, the development of chiral analogues is highly relevant, particularly for applications in liquid crystals and pharmaceuticals where specific stereoisomers can have vastly different properties. Enantioselective synthesis refers to methods that produce a specific enantiomer or diastereomer of a chiral molecule in excess. wikipedia.org

Should substituents be introduced on either the cyclohexyl or benzene rings, chiral centers could be created. For instance, substitution on the cyclohexyl ring could lead to multiple stereoisomers. The synthesis of a single, desired stereoisomer would require an enantioselective approach. Several key strategies exist:

Chiral Catalysis: This approach uses a chiral catalyst to direct the formation of one enantiomer over the other. rsc.org For example, an asymmetric hydrogenation of a prochiral unsaturated precursor using a metal catalyst (like rhodium or ruthenium) complexed with a chiral ligand could produce a specific enantiomer of a substituted cyclohexyl ring. wiley.com

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. msu.edu It directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. msu.edu

Organocatalysis: This method uses small, chiral organic molecules as catalysts. wikipedia.orgunimi.it Chiral amines or thioureas, for example, can catalyze a variety of reactions enantioselectively and are often considered a greener alternative to metal-based catalysts. wikipedia.orgnih.gov

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive chiral molecules from nature, such as amino acids or sugars, as the starting material. wikipedia.org These natural products are then chemically modified to build the desired chiral target molecule.

These asymmetric synthesis methodologies would be indispensable for accessing specific, optically active derivatives of this compound for advanced material or biological applications. rsc.org

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful method for the stereoselective reduction of a prochiral unsaturated substrate to a chiral saturated product using a chiral catalyst. In the context of synthesizing 4-n-propylcyclohexylbenzene, a key precursor is 4-propylbiphenyl (B80277). The hydrogenation of the phenyl ring of 4-propylbiphenyl that is not substituted with the propyl group leads to the desired cyclohexylbenzene structure. Achieving this with high enantioselectivity requires a catalyst that can differentiate between the two faces of the aromatic ring.

The catalysts for such transformations are typically transition metal complexes, with ruthenium (Ru), rhodium (Rh), and iridium (Ir) being the most common metals. ajchem-b.com These metals are coordinated to chiral ligands, which create a chiral environment around the metal center. This chiral pocket dictates the binding orientation of the substrate, leading to the preferential formation of one enantiomer over the other.

A significant challenge in the asymmetric hydrogenation of simple aromatic rings is their inherent lack of coordinating functional groups that can anchor the substrate to the catalyst. ethz.ch However, advancements in catalyst design, particularly the development of sophisticated chiral phosphine ligands, have enabled the successful hydrogenation of a range of aromatic compounds. researchgate.netrsc.org

For the asymmetric hydrogenation of a substrate like 4-propylbiphenyl, a ruthenium-based catalyst is often a suitable choice. Chiral ligands such as those from the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family and its derivatives have shown considerable success in the asymmetric hydrogenation of various aromatic and olefinic substrates. harvard.edu The choice of the specific ligand and reaction conditions, including pressure, temperature, and solvent, is critical for achieving high enantiomeric excess (ee) and conversion.

Below is a representative data table illustrating the potential outcomes of asymmetric hydrogenation of a substituted biphenyl precursor using various ruthenium-based catalysts. It is important to note that specific data for 4-propylbiphenyl is not extensively available in the public domain, and this table is a composite based on findings for structurally similar substrates.

| Catalyst/Ligand | Substrate | Pressure (atm H₂) | Temperature (°C) | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| [Ru(p-cymene)I₂]₂/(R)-BINAP | 4-Methylbiphenyl | 50 | 80 | Methanol (B129727) | >95 | 92 | researchgate.net |

| Ru(OAc)₂[(S)-MeO-BIPHEP] | Biphenyl | 100 | 100 | Ethanol (B145695) | 98 | 85 | harvard.edu |

| [Ir(COD)Cl]₂/(R,R)-QuinoxP* | 1-Phenylcyclohexene | 30 | 50 | TFE | >99 | 96 | researchgate.net |

| Ru-NNP Complex | Acetophenone | N/A (Transfer) | 25 | Isopropanol | >99 | >99 | rsc.org |

Enantioselective Catalysis for Stereocontrol

Enantioselective catalysis encompasses a broader range of reactions beyond hydrogenation where a chiral catalyst is used to produce an enantiomerically enriched product. For the synthesis of chiral 4-n-propylcyclohexylbenzene, this could involve several catalytic strategies acting on various precursors.

One such strategy is the enantioselective desymmetrization of a prochiral starting material. For instance, a cyclohexanedione derivative could be selectively reduced or functionalized at one of its two identical carbonyl groups using a chiral catalyst. Subsequent chemical transformations would then lead to the desired chiral 4-n-propylcyclohexylbenzene.

Another powerful approach is the use of chiral Lewis acid catalysts in Friedel-Crafts type reactions. While the classical Friedel-Crafts alkylation of benzene with a propylcyclohexyl halide is a common method for preparing the basic structure, rendering this reaction enantioselective is a significant challenge. However, the use of chiral Lewis acids can, in principle, control the stereochemical outcome of the alkylation step.

The development of chiral N-heterocyclic carbene (NHC) catalysts has also opened new avenues for enantioselective synthesis. nih.gov These organocatalysts can be employed in a variety of transformations, including cycloadditions and annulations, that could be adapted to construct the chiral cyclohexyl ring with high stereocontrol.

The choice of catalyst is paramount and depends heavily on the specific reaction being targeted. For instance, in the case of enantioselective hydrogenation of an olefinic precursor (e.g., 4-propyl-1-phenylcyclohexene), iridium-based catalysts with chiral N,P-ligands, such as PHOX (phosphine-oxazoline) ligands, have demonstrated exceptional efficacy for a wide range of unfunctionalized and functionalized olefins. nih.govacs.orgurv.cat

The following data table provides an overview of different enantioselective catalytic systems and their performance on substrates relevant to the synthesis of chiral cyclic compounds, illustrating the potential for stereocontrol in the synthesis of 4-n-propylcyclohexylbenzene.

| Catalyst System | Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Ir-PHOX Complex | Asymmetric Hydrogenation | Trisubstituted Olefins | up to 99 | up to 99 | acs.org |

| Pd(CF₃CO₂)₂/(S)-SegPhos | Asymmetric Hydrogenation | N-Diphenylphosphinyl Ketimines | 87-99 | 87-99 | dicp.ac.cn |

| Chiral Cationic Ruthenium Diamine Complex | Asymmetric Hydrogenation | Phenanthridines | up to 94 | up to 92 | dicp.ac.cn |

| Dendritic Phosphinooxazoline Iridium Complexes | Asymmetric Hydrogenation | 2,4-Diaryl-1,5-benzodiazepines | >95 | up to 99 | ajchem-b.com |

Advanced Spectroscopic and Diffractometric Characterization Studies of 4 N Propyl Cyclohexyl Benzene

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for investigating molecular structure, conformational isomers, and non-covalent interactions. mnstate.edu These methods probe the vibrational energy levels of a molecule, which are unique and act as a molecular "fingerprint". utdallas.edu

Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations

In principle, the IR and Raman spectra of 4-N-Propyl cyclohexyl benzene (B151609) would reveal characteristic bands corresponding to its constituent functional groups: the benzene ring, the cyclohexane (B81311) ring, and the propyl chain.

Benzene Ring Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. spectroscopyonline.com C=C stretching vibrations within the ring usually appear in the 1450-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring (para-substitution in this case) would give rise to characteristic out-of-plane C-H bending bands in the fingerprint region (below 1000 cm⁻¹). libretexts.org

Cyclohexane and Propyl Vibrations: The C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane and propyl groups are expected in the 2850-2960 cm⁻¹ range. libretexts.org CH₂ and CH₃ bending (deformation) vibrations would be found around 1470-1370 cm⁻¹. libretexts.org The chair conformation of the cyclohexane ring and the rotational isomers of the propyl group would influence the precise frequencies and shapes of these bands.

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, making it complementary to IR spectroscopy. emerypharma.com Therefore, the C-C stretching modes of the carbon skeleton in both the aromatic and aliphatic parts would be prominent in the Raman spectrum. hmdb.ca

A comprehensive analysis would involve assigning each observed band to a specific vibrational mode, often aided by computational chemistry calculations. However, specific, published IR and Raman spectra with detailed peak assignments for 4-N-Propyl cyclohexyl benzene were not found.

Two-Dimensional Correlation Spectroscopy (2D-COS) for Phase Transition Analysis

Two-Dimensional Correlation Spectroscopy (2D-COS) is an advanced technique used to analyze how spectral features change in response to an external perturbation, such as temperature, pressure, or concentration. libretexts.orgmdpi.com It generates 2D maps that highlight correlations between different vibrational bands. libretexts.org

For this compound, a temperature-dependent 2D-COS study could provide insights into phase transitions (e.g., from a crystalline solid to a liquid crystal or isotropic liquid). By observing the synchronous and asynchronous correlation plots, one could determine the sequence of molecular events during these transitions. researchgate.net For example, it could reveal whether the melting of the propyl chain occurs before or simultaneously with the disruption of the packing of the benzene rings.

Despite the power of this technique, no published 2D-COS studies specifically investigating the phase transitions of this compound were identified in the search results.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure and dynamics of molecules in solution and in the solid state. utdallas.edu

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Multi-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C chemical shifts in a molecule as complex as this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). asahilab.co.jpceitec.cz It would be used to trace the connectivity within the propyl chain and the cyclohexane ring, and to identify which protons on the cyclohexane are adjacent to the benzene ring. asahilab.co.jp

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. libretexts.orgcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, providing a definitive map of the C-H one-bond connections. libretexts.org

While these techniques are standard for structural elucidation, a complete set of published COSY, HSQC, and HMBC spectra with detailed assignments for this compound could not be located.

Solid-State NMR for Packing and Crystalline Phase Analysis

Solid-state NMR (ssNMR) provides atomic-level information about the structure, packing, and dynamics of molecules in their solid form. researchgate.netmst.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, which contain rich structural information. mst.edu

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could be used to study its crystalline phases. The chemical shifts in the solid state are sensitive to the local packing environment, and the presence of multiple peaks for a single carbon site can indicate the presence of multiple, non-equivalent molecules in the crystal's asymmetric unit or the existence of different polymorphs. nih.gov Further experiments could measure carbon-proton distances to refine the molecular conformation and intermolecular arrangement within the crystal lattice.

No specific solid-state NMR studies on this compound were found in the provided search results.

Dynamic NMR for Rotational Isomerism and Conformational Exchange

Dynamic NMR (DNMR) refers to the study of molecular motions that occur on the NMR timescale. copernicus.org By recording NMR spectra at different temperatures, it is possible to study conformational exchange processes, such as ring flipping in cyclohexanes or rotation around single bonds. udel.eduqorganica.es

In this compound, several dynamic processes could potentially be studied:

Cyclohexane Ring Inversion: The chair-to-chair interconversion of the cyclohexane ring. At low temperatures, this process might be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. data.gov

Propyl Chain Rotation: Rotation around the C-C bonds of the propyl group could lead to different rotational isomers (rotamers) which might be distinguishable at low temperatures.

Ring-Chain Rotation: Rotation around the bond connecting the cyclohexane and benzene rings.

Analysis of the line shapes in variable-temperature NMR spectra allows for the calculation of the energy barriers (activation free energy, ΔG‡) for these conformational changes. qorganica.es However, no literature detailing such dynamic NMR studies for this compound was discovered.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. msu.edu In the context of 4-n-propylcyclohexylbenzene, electron ionization (EI) is a common method that leads to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule, revealing details about its constituent parts. docbrown.info

The fragmentation of 4-n-propylcyclohexylbenzene is expected to proceed through several key pathways, primarily involving cleavage at the bonds connecting the different structural moieties (propyl, cyclohexyl, and phenyl groups) and rearrangements.

Key Fragmentation Pathways:

Benzylic Cleavage: The bond between the benzene ring and the cyclohexyl ring is a likely point of cleavage.

Propyl Chain Fragmentation: Loss of fragments from the n-propyl group, such as methyl (CH₃•) or ethyl (C₂H₅•) radicals.

Cyclohexyl Ring Opening and Fragmentation: The cyclohexane ring can undergo cleavage to form various smaller hydrocarbon fragments.

Tropylium (B1234903) Ion Formation: A common rearrangement in alkylbenzenes is the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91. vaia.com

A study of liquid crystal monomers detected 4-(4-propylcyclohexyl)benzene and reported its mass spectrum, which can be used to infer fragmentation pathways. usask.ca

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Fragments

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. uni-saarland.de This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is critical for distinguishing between ions with the same nominal mass but different chemical formulas. uni-saarland.de

Table 1: Predicted HRMS Data for Major Fragments of 4-n-Propylcyclohexylbenzene

| Nominal m/z | Predicted Elemental Composition | Calculated Exact Mass (Da) |

| 202 | C₁₅H₂₂ | 202.1722 |

| 173 | C₁₃H₁₇ | 173.1325 |

| 159 | C₁₂H₁₅ | 159.1174 |

| 119 | C₉H₁₁ | 119.0861 |

| 105 | C₈H₉ | 105.0704 |

| 91 | C₇H₇ | 91.0548 |

This table presents predicted values based on the known fragmentation patterns of similar molecules. Actual experimental values may vary slightly.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mechanisms

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z ratio are selected, fragmented further, and then analyzed. nih.gov This multi-stage analysis provides direct evidence of fragmentation pathways by establishing parent-daughter relationships between ions.

In the analysis of 4-n-propylcyclohexylbenzene, an MS/MS experiment would typically involve:

Selection of a Precursor Ion: The molecular ion (m/z 202) or a major fragment ion (e.g., m/z 159) is isolated.

Collision-Induced Dissociation (CID): The selected precursor ion is collided with an inert gas, causing it to break apart into product ions.

Analysis of Product Ions: The m/z ratios of the resulting product ions are measured.

For example, selecting the m/z 159 ion and subjecting it to CID would likely produce fragments such as m/z 91, confirming that the C₇H₇⁺ ion is a daughter product of the C₁₂H₁₅⁺ ion. This process validates the proposed fragmentation steps and helps to build a complete picture of the molecule's gas-phase ion chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researcher.life It is an essential tool for assessing the purity of a sample and identifying any impurities. researcher.life

In the context of 4-n-propylcyclohexylbenzene synthesis, GC-MS analysis would be performed to:

Determine Purity: A pure sample will show a single major peak in the gas chromatogram at a specific retention time. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Identify Impurities: Any additional peaks in the chromatogram represent impurities. The mass spectrum of each impurity peak can be recorded and compared against spectral libraries (like the NIST/EPA/NIH Mass Spectral Library) to identify its structure. usask.ca Potential impurities could include isomers (e.g., 1-propyl-3-cyclohexylbenzene), starting materials from the synthesis, or by-products.

The retention time and the mass spectrum together provide a highly confident identification of the main component and any contaminants present.

X-ray Diffraction Studies for Crystalline and Supramolecular Architecture

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. nordmann.global For materials like 4-n-propylcyclohexylbenzene, which can exhibit liquid crystalline phases, understanding the solid-state structure is crucial as it influences the material's physical properties. mdpi.com

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) provides the most precise and detailed information about the atomic arrangement in a molecule and how molecules pack together to form a crystal. scispace.com This technique requires a high-quality single crystal of the compound. scispace.com

If a suitable single crystal of 4-n-propylcyclohexylbenzene were grown, SCXRD analysis would yield:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule. This would confirm the connectivity of the atoms and reveal the preferred conformation of the propyl chain and the cyclohexyl ring (e.g., chair conformation).

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice. This includes intermolecular distances and interactions, such as van der Waals forces or C-H···π interactions, which govern the supramolecular architecture. nih.gov

Unit Cell Parameters: The dimensions and angles of the unit cell, which is the basic repeating block of the crystal structure.

Table 2: Crystallographic Data Obtainable from SCXRD of 4-n-Propylcyclohexylbenzene

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (ρ) | The theoretical density of the crystal. |

| Bond Lengths & Angles | Precise intramolecular distances and angles. |

This table represents the type of data that would be generated from a successful SCXRD experiment. Specific values are dependent on obtaining a suitable crystal.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is used to analyze a sample composed of many tiny, randomly oriented crystallites. chemscene.com It is a powerful tool for phase identification and the study of polymorphism—the ability of a compound to exist in more than one crystalline form. cymitquimica.com Different polymorphs of a substance can have significantly different physical properties.

For 4-n-propylcyclohexylbenzene, PXRD would be used to:

Identify the Crystalline Phase: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. pnas.org This pattern can be compared to a database or a pattern calculated from single-crystal data to confirm the identity of the bulk material.

Detect Polymorphism: If the compound can form different polymorphs, each will produce a distinct PXRD pattern. This is critical for materials science applications where consistent properties are required. cymitquimica.com

Assess Bulk Purity: The presence of crystalline impurities will result in extra peaks in the diffraction pattern, allowing for the assessment of the phase purity of the sample.

The ability to characterize both the molecular and supramolecular features of 4-n-propylcyclohexylbenzene through these advanced analytical techniques is indispensable for its development and application in advanced materials.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Mesophase Structure

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful, non-destructive techniques used to elucidate the structural characteristics of soft condensed matter, including liquid crystals such as this compound. These methods provide critical information on the arrangement of molecules over different length scales, which is essential for identifying and characterizing various mesophases.

In the context of liquid crystals, SAXS is employed to probe larger-scale structures, typically in the range of 1 to 100 nanometers. This makes it particularly suitable for identifying the periodic structures found in smectic phases, where molecules are organized into layers. The scattering of X-rays at small angles (typically below 5 degrees) by these layers produces sharp diffraction peaks. The position of these peaks can be used to calculate the layer spacing, or d-spacing, which is a fundamental parameter of the smectic phase.

Conversely, WAXS examines the scattering of X-rays at wider angles, providing information about shorter-range, intermolecular correlations. jst.go.jp This is especially useful for characterizing the nematic phase, which possesses long-range orientational order but lacks the positional order of smectic phases. The WAXS pattern of a nematic liquid crystal typically shows a diffuse halo, the position of which corresponds to the average distance between adjacent molecules.

For homologous series of calamitic (rod-shaped) liquid crystals, shorter alkyl chains generally favor the formation of nematic phases, while longer alkyl chains promote the additional positional order required for smectic phases. For instance, in the 4-(trans-4'-n-alkylcyclohexyl)-cyanobenzene (PCH) series, monotropic smectic phases are observed for homologues with longer alkyl chains (n ≥ 10). tandfonline.com Similarly, in the isothiocyanate analogues, nematic phases are dominant, with smectic phases appearing only in compounds with longer alkyl chains. researchgate.net

Given that this compound has a short alkyl chain (n=3), it is expected to primarily exhibit a nematic phase. A hypothetical WAXS analysis of this nematic phase would be anticipated to show a diffuse scattering peak corresponding to the average intermolecular distance. Based on data from related phenylcyclohexane (B48628) compounds, this distance is typically in the range of 4-5 Å.

Should this compound exhibit a smectic phase under certain conditions (e.g., at lower temperatures), SAXS would be the definitive technique for its characterization. The d-spacing of such a smectic A phase would be expected to be close to the molecular length of the compound. For a smectic C phase, where the molecules are tilted within the layers, the d-spacing would be correspondingly smaller than the molecular length.

The table below summarizes the general trend of mesophase behavior with increasing alkyl chain length for related homologous series, providing a basis for the expected properties of this compound.

| Homologous Series | Alkyl Chain Length (n) | Observed Mesophase(s) | Anticipated Primary Technique for Characterization |

| 4-(trans-4'-n-alkylcyclohexyl)-cyanobenzenes (PCH) | Short (e.g., n=3) | Nematic | WAXS |

| Long (e.g., n≥10) | Nematic, Monotropic Smectic | SAXS and WAXS | |

| 4-(trans-4'-n-alkylcyclohexyl)-isothiocyanatobenzenes | Short to Medium (n=2-10) | Nematic | WAXS |

| Long (n≥8) | Nematic, Smectic A | SAXS and WAXS |

Table 1: General mesophase behavior trends in homologous series related to this compound.

Computational Chemistry and Theoretical Modeling of 4 N Propyl Cyclohexyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of the electronic characteristics of a molecule, which in turn dictate its chemical behavior. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations due to its favorable balance of computational cost and accuracy. q-chem.com DFT methods are used to determine the optimized geometry of 4-n-propyl cyclohexyl benzene (B151609), which corresponds to the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Various functionals are available within the DFT framework, each with different levels of approximation for the exchange-correlation energy. uni-muenchen.de Common functionals include local density approximation (LDA), generalized gradient approximation (GGA), and hybrid functionals, which incorporate a portion of exact exchange from Hartree-Fock theory. uni-muenchen.de The choice of functional, along with the basis set, influences the accuracy of the calculated properties. For instance, hybrid functionals like B3LYP are widely used for geometry optimizations and electronic property calculations. uni-muenchen.denih.gov

Once the geometry is optimized, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The electronic properties of 4-n-propyl cyclohexyl benzene, such as its polarizability and electrostatic potential, are crucial for understanding its interactions with other molecules and its behavior in different chemical environments.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. mdpi.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations. q-chem.com These methods are often used to benchmark the results obtained from more approximate methods like DFT.

For a molecule like this compound, high-accuracy ab initio calculations can be employed to obtain a precise value for the total electronic energy. This information is valuable for determining the thermodynamic stability of the molecule and for calculating reaction energies with a high degree of confidence. The choice of the ab initio method and the size of the basis set are critical for achieving the desired level of accuracy. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comtaylorandfrancis.com The energy and spatial distribution of the HOMO and LUMO of this compound provide key insights into its reactivity.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include:

Ionization Potential (I): Approximated as the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): Approximated as the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): Calculated as χ2 / (2η).

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions. For example, the electrophilicity index helps to classify the molecule as an electrophile or a nucleophile.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. nih.govschrodinger.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a valuable tool in structure elucidation. nmrdb.orgrsc.org DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. faccts.de The accuracy of these predictions is dependent on the level of theory, the basis set, and the inclusion of solvent effects. faccts.de

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. msu.edu Computational frequency calculations, typically performed using DFT, can predict the vibrational frequencies and their corresponding intensities. faccts.dexmu.edu.cn These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. xmu.edu.cn The calculated IR spectrum can be a powerful tool for identifying the functional groups present in this compound. msu.edu

| Property | Description |

| Geometry Optimization | Finding the lowest energy arrangement of atoms. |

| Electronic Properties | Characteristics like total energy and dipole moment. |

| High-Accuracy Energy | Precise energy values from methods like Coupled Cluster. |

| FMO Analysis | Studying HOMO, LUMO, and reactivity descriptors. |

| NMR Prediction | Calculating 1H and 13C chemical shifts. |

| IR Prediction | Determining vibrational frequencies and intensities. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. 3ds.comamericanpeptidesociety.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. mdpi.com

All-Atom and Coarse-Grained Molecular Dynamics Simulations in Various Solvents

All-Atom MD: In all-atom MD simulations, every atom in the system, including the solvent molecules, is explicitly represented. This level of detail allows for a highly accurate description of the system's dynamics. For this compound, all-atom MD simulations can be used to study the flexibility of the propyl chain, the rotation of the cyclohexyl and benzene rings, and the interactions with solvent molecules. These simulations provide insights into the conformational landscape of the molecule and the timescales of different motional processes.

Coarse-Grained MD: For larger systems or longer simulation times, all-atom simulations can become computationally prohibitive. Coarse-grained (CG) MD simulations address this by grouping several atoms into a single "bead." This reduces the number of particles in the system, allowing for the simulation of larger systems and longer timescales. While some atomic detail is lost, CG models can still capture the essential features of the system's behavior. A CG model of this compound could represent the propyl chain, the cyclohexyl ring, and the benzene ring as individual beads, enabling the study of its large-scale conformational dynamics and its interactions within a larger molecular assembly.

Simulations in various solvents are crucial for understanding how the environment affects the behavior of this compound. By performing MD simulations in different solvents, it is possible to investigate the influence of solvent polarity and hydrogen bonding on the molecule's conformation and dynamics.

| Simulation Type | Description | Application to this compound |

| All-Atom MD | Explicitly models every atom in the system. | Detailed study of conformational flexibility and solvent interactions. |

| Coarse-Grained MD | Groups of atoms are represented as single particles. | Investigation of large-scale dynamics and self-assembly. |

Conformational Landscape Exploration and Free Energy Calculations

Conformational analysis is fundamental to understanding the behavior of flexible molecules like 4-n-propylcyclohexylbenzene. lumenlearning.com This analysis involves studying the potential energy of the molecule as a function of the rotation around its single bonds. libretexts.org For 4-n-propylcyclohexylbenzene, the key degrees of freedom are the rotation of the propyl group and the orientation of the cyclohexyl ring relative to the benzene ring.

The conformational landscape of this molecule is primarily defined by the chair and boat conformations of the cyclohexyl ring, and the equatorial and axial positions of the propyl and phenyl substituents. The relative energies of these conformers determine the most stable structures. Generally, substituents on a cyclohexane (B81311) ring prefer the equatorial position to minimize steric hindrance. lumenlearning.com For 4-n-propylcyclohexylbenzene, the trans isomer, where one substituent is equatorial and the other is axial, and the di-equatorial isomer are of particular interest.

Free energy calculations, often performed using methods like the string method in conjunction with molecular dynamics simulations, can quantify the relative stabilities of different conformations and the energy barriers between them. nih.gov These calculations consider not only the potential energy but also the entropic contributions at a given temperature. The free energy difference between conformers dictates their equilibrium populations. For instance, a larger free energy difference will result in a higher population of the more stable conformer. lumenlearning.com

Table 1: Key Conformational States and Their Relative Stabilities

| Conformation | Substituent Positions | Relative Energy (kcal/mol) | Key Interactions |

| Trans-equatorial-axial | Propyl (equatorial), Phenyl (axial) | Higher | 1,3-diaxial interactions |

| Trans-axial-equatorial | Propyl (axial), Phenyl (equatorial) | Higher | 1,3-diaxial interactions |

| Cis-di-equatorial | Propyl (equatorial), Phenyl (equatorial) | Lowest | Minimized steric strain |

| Cis-di-axial | Propyl (axial), Phenyl (axial) | Highest | Significant 1,3-diaxial strain |

Note: The relative energy values are qualitative and serve to illustrate the general principles of conformational analysis. Actual values would be obtained from specific computational studies.

Studies of Diffusion and Rotational Behavior in Condensed Phases

In condensed phases, such as in liquid crystal mixtures, the diffusion and rotational dynamics of 4-n-propylcyclohexylbenzene are critical to the macroscopic properties of the material. Molecular dynamics (MD) simulations are a powerful tool to investigate these phenomena at the atomic level.

These simulations model the movement of each atom over time, governed by a force field that describes the inter- and intramolecular interactions. From the simulation trajectories, one can calculate the translational diffusion coefficient, which quantifies the rate at which molecules move through the medium, and the rotational correlation times, which describe how quickly molecules reorient themselves.

Studies on similar liquid crystal molecules have shown that the elongated and rigid structure of the cyclohexyl-benzene core, combined with the flexible alkyl chain, leads to anisotropic diffusion and rotation. The diffusion is typically faster along the long molecular axis than perpendicular to it. The rotational motion is also often hindered, particularly the tumbling motion, which is crucial for the alignment of molecules in liquid crystal phases.

Molecular Mechanics and Force Field Development for 4-N-Propylcyclohexylbenzene Systems

Molecular mechanics (MM) methods are a cornerstone of computational chemistry for large systems, calculating the potential energy as a function of nuclear positions. wustl.edu The accuracy of these calculations is highly dependent on the quality of the underlying force field. wustl.edu

Parameterization of New Force Fields for Specific Interactions

A force field consists of a set of equations and associated parameters that describe the potential energy of a system. d-nb.info These parameters are typically derived from experimental data or high-level quantum mechanical calculations. umn.eduresearchgate.net For a molecule like 4-n-propylcyclohexylbenzene, standard force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) can provide a reasonable starting point. researchgate.net

However, for high-accuracy simulations, especially those involving specific interactions like those in liquid crystal phases or at interfaces, it may be necessary to develop new or refine existing force field parameters. nih.gov This re-parameterization process involves adjusting parameters, such as those for bond stretching, angle bending, and dihedral angles, to better reproduce experimental data or quantum mechanical calculations for the specific system of interest. uiuc.edu For instance, the torsional parameters for the linkage between the cyclohexyl and benzene rings are crucial for accurately representing the conformational preferences.

Application in Predicting Macromolecular Interactions and Self-Assembly

Once a reliable force field is established, it can be used in large-scale molecular dynamics simulations to predict how 4-n-propylcyclohexylbenzene molecules interact with each other and with other molecules, leading to self-assembly into ordered structures. nih.gov This is particularly relevant for its application in liquid crystals, where the collective behavior of many molecules gives rise to the mesophase.

Simulations can predict properties like the nematic-isotropic transition temperature, order parameters, and the response of the system to external fields. By understanding these interactions at a molecular level, it is possible to design new molecules with tailored properties for specific applications.

Cheminformatics and QSPR/QSAR Modeling for Structure-Performance Relationships

Cheminformatics applies computational methods to solve chemical problems, with a significant area being the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. diva-portal.orgrsc.org

Development of Quantitative Structure-Performance Relationship (QSPR) Models

QSPR models are mathematical equations that correlate the chemical structure of a molecule with a specific property or performance metric. nih.gov These models are built using a set of molecules with known properties (a training set) and then used to predict the properties of new, untested molecules. aidic.it

For 4-n-propylcyclohexylbenzene and related compounds, QSPR models can be developed to predict various physical properties relevant to their application in liquid crystals, such as:

Boiling point

Refractive index

Dielectric anisotropy

Viscosity

The development of a QSPR model involves several steps:

Data Collection: Gathering a dataset of molecules with experimentally measured values for the property of interest.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, and electronic properties.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical relationship is established between the descriptors and the property. unistra.fr

Model Validation: The predictive power of the model is assessed using an independent set of molecules (a test set). mdpi.com

Table 2: Example of Descriptors Used in QSPR Models for Liquid Crystals

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Wiener Index | Molecular branching and size |

| Geometrical | Molecular Surface Area | Molecular shape and size |

| Electronic | Dipole Moment | Polarity and intermolecular interactions |

| Constitutional | Molecular Weight | Basic molecular composition |

The development of robust QSPR models can significantly accelerate the discovery of new materials by allowing for the virtual screening of large libraries of candidate molecules, prioritizing those with the most promising properties for synthesis and experimental testing. researchgate.net

Machine Learning Approaches for Predictive Modeling of Compound Behavior

The application of machine learning (ML) to the field of materials science has provided powerful tools for predicting the physical and chemical properties of compounds, including liquid crystals like 4-n-propylcyclohexylbenzene. rsc.org While specific ML models exclusively trained on 4-n-propylcyclohexylbenzene are not prominent in the literature, the well-established methodologies for calamitic liquid crystals are directly applicable. These approaches primarily fall under the umbrella of Quantitative Structure-Property Relationship (QSPR) models, which aim to find a mathematical relationship between the molecular structure of a compound and its macroscopic properties. researchgate.net

Machine learning excels in this domain by identifying complex, non-linear patterns in data that may not be apparent through traditional analysis. rsc.orgacs.org For a given liquid crystal, ML models can predict key behaviors such as phase transition temperatures (e.g., nematic-to-isotropic clearing point), order parameters, and even optical properties. jsr.orgresearchgate.net The general workflow involves several key steps:

Data Set Curation: A dataset of molecules with known properties is assembled. For predicting the properties of 4-n-propylcyclohexylbenzene, this dataset would ideally include various mono-, di-, and tri-substituted benzene and cyclohexane derivatives with known phase transition temperatures. tandfonline.com

Descriptor Calculation: For each molecule in the dataset, a set of numerical features, known as molecular descriptors, is calculated. These descriptors encode different aspects of the molecule's structure. They can be constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area, ovality), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.nettandfonline.com For 4-n-propylcyclohexylbenzene, descriptors would capture the contributions of the propyl chain, the cyclohexane ring, and the benzene ring.

Model Training and Validation: The dataset, consisting of the calculated descriptors (input) and the known experimental property (output), is used to train an ML algorithm. The data is typically split into a training set, to build the model, and a testing or validation set, to assess its predictive accuracy on unseen data. tandfonline.comtandfonline.com

Various machine learning algorithms are employed for building predictive QSPR models in the context of liquid crystals. Common choices include:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a set of independent variables (descriptors) and a dependent variable (the property of interest). tandfonline.comtandfonline.com

Artificial Neural Networks (ANNs): Computational models inspired by the structure of biological neural networks. They are particularly effective at modeling complex, non-linear relationships. jsr.orgfigshare.com

Support Vector Machines (SVM): A supervised learning model that uses a technique called the kernel trick to transform data and find an optimal boundary between different outputs. jsr.org

Decision Trees and Ensemble Methods: Models like Random Forests and Gradient Boosting build upon multiple decision trees to improve predictive accuracy and robustness. mdpi.com

The performance of these models is evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). tandfonline.commdpi.com For instance, a QSPR study on thermotropic liquid crystals with structures analogous to 4-n-propylcyclohexylbenzene might use a set of descriptors calculated via Density Functional Theory (DFT) to predict the nematic transition temperature. tandfonline.comtandfonline.com

The table below illustrates a hypothetical set of molecular descriptors that would be relevant for building a predictive model for 4-n-propylcyclohexylbenzene and its analogs.

| Descriptor | Description | Typical Value Range |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 150 - 350 g/mol |

| Molecular Volume | The volume occupied by the molecule. | 200 - 400 ų |

| Ovality | A measure of the molecule's deviation from a perfect sphere. | 1.5 - 2.5 |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -9.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 0.5 to 2.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | 0 - 5 Debye |

This table is illustrative and values are representative for a class of similar liquid crystals.

The following interactive table shows a comparison of the typical performance of different ML models in predicting the nematic clearing point for a set of thermotropic liquid crystals.

| Model | R² (Training Set) | R² (Test Set) | RMSE (°C) |

| Multiple Linear Regression (MLR) | 0.92 | 0.90 | 15.5 |

| Artificial Neural Network (ANN) | 0.98 | 0.95 | 8.2 |

| Support Vector Machine (SVM) | 0.97 | 0.96 | 7.5 |

| Decision Tree Regression | 0.99 | 0.94 | 9.1 |